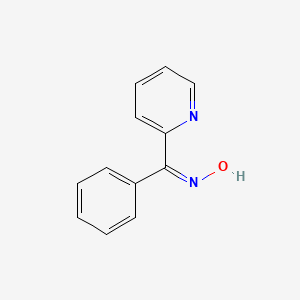

Methanone, phenyl-2-pyridinyl-, oxime

Description

Historical Context of Oxime Ligand Research

The study of oxime metal complexes has a rich history dating back to the early 20th century. A landmark in this field was the work of Lev Chugaev in 1905, who discovered that dimethylglyoxime (B607122) could be used for the gravimetric determination of nickel(II). nih.govtestbook.com This application, which results in a vibrant red precipitate of bis(dimethylglyoximato)nickel(II), became a classic method in analytical chemistry and highlighted the strong chelating ability of oximes. nih.govtestbook.com Following this discovery, research into oxime-based ligands expanded, exploring their potential in various areas of coordination chemistry. at.ua For many years, the study of oximes was largely divided between organic and coordination chemistry, with limited crossover. However, in recent decades, there has been a growing interest in the intersection of these fields, particularly in the metal-mediated reactions of oxime ligands. acs.orgnih.gov

Structural Diversity and Ligating Capabilities of Oximes

The oxime group (C=N-OH) is a versatile functional group in coordination chemistry due to its ambidentate nature, meaning it can coordinate to a metal center through more than one atom. researchgate.net The nitrogen atom possesses a lone pair of electrons, and the oxygen atom also has lone pairs, both of which can form coordinate bonds with metal ions. researchgate.netresearchgate.net Furthermore, the hydroxyl proton can be lost, forming an oximato group (C=N-O⁻), which is also an excellent ligand.

Oximes can coordinate to metal ions in several ways:

Monodentate coordination: Through the nitrogen atom. researchgate.net

Bidentate chelation: Through both the nitrogen and oxygen atoms, forming a stable chelate ring. researchgate.net

Bridging coordination: The oximato group can bridge two or more metal centers, with the nitrogen and oxygen atoms coordinating to different metals. researchgate.net This bridging capability is crucial in the formation of polynuclear metal complexes and coordination polymers. researchgate.netcapes.gov.br

This variety of coordination modes allows for the construction of a wide range of molecular architectures, from simple mononuclear complexes to complex, high-nuclearity clusters and extended one-, two-, or three-dimensional coordination polymers. nih.govmdpi.com The specific coordination mode adopted often depends on the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Significance of Pyridyl-Oxime Architectures

Pyridyl-oxime ligands, which contain a pyridine (B92270) ring in addition to the oxime group, represent a particularly important class of ligands in coordination chemistry. researchgate.netresearchgate.net The simple pyridyl oximes have the general formula (py)C(R)NOH, where 'py' is a pyridyl group and 'R' can be a variety of substituents. researchgate.netcapes.gov.br The presence of the pyridyl nitrogen atom introduces an additional coordination site, enhancing the ligating ability and versatility of the molecule.

The key features of pyridyl-oxime ligands include:

Multiple Donor Sites: They possess at least three potential donor atoms: the pyridyl nitrogen, the oxime nitrogen, and the oxime oxygen. nih.gov This allows them to act as chelating and/or bridging ligands, facilitating the formation of stable and intricate coordination structures. researchgate.net

Bridging Capability: Deprotonated 2-pyridyl oximes are particularly effective at bridging multiple metal ions, a property that has been extensively utilized in the synthesis of polynuclear metal clusters. mdpi.comresearchgate.net This has led to significant advancements in molecular magnetism, including the development of single-molecule magnets (SMMs) and single-chain magnets (SCMs). nih.gov

Formation of Heterometallic Complexes: The different hard and soft donor atoms within the pyridyl-oxime framework can be exploited to selectively bind different types of metal ions. For example, the hard oximato oxygen atom shows a preference for hard Lewis acids like lanthanide(III) ions, while the softer pyridyl and oximate nitrogen atoms tend to bind to softer or borderline metal ions like those of the 3d transition series. researchgate.netmdpi.com This has enabled the rational design and synthesis of a variety of 3d/4f heterometallic complexes. researchgate.net

Interesting Physical Properties: The resulting metal complexes often exhibit fascinating magnetic and optical properties, which are of great interest for materials science applications. researchgate.netmdpi.com

Overview of Research on Methanone (B1245722), Phenyl-2-pyridinyl-, Oxime (PPKO)

Methanone, phenyl-2-pyridinyl-, oxime, often abbreviated as PPKO, is a prominent member of the 2-pyridyl ketoxime family of ligands. researchgate.net In this molecule, the R group in the (py)C(R)NOH structure is a phenyl group. nih.gov Like other 2-pyridyl oximes, PPKO and its deprotonated form (PPKO⁻) are versatile ligands that have been employed in the synthesis of both homometallic and heterometallic coordination complexes. researchgate.net

Research on PPKO has contributed to the development of 3d/4f-metal coordination clusters. researchgate.net The strategic use of ligands like PPKO, which possess distinct binding sites for different metal ions, is crucial for the synthesis of these mixed-metal complexes. researchgate.net The deprotonated oximato oxygen of PPKO⁻ preferentially binds to the oxophilic lanthanide ions, while the pyridyl and oximate nitrogens coordinate to the 3d transition metal ions. researchgate.netmdpi.com

The coordination of PPKO to metal centers has led to the isolation and characterization of various polynuclear complexes with interesting structural motifs and magnetic properties. researchgate.net The study of these complexes provides insights into the fundamental principles of coordination chemistry and contributes to the design of new materials with tailored magnetic behaviors. lucp.net

Data Tables

Table 1: Properties of Selected Pyridyl-Oxime Ligands

| Ligand Name | Abbreviation | Formula | Molar Mass ( g/mol ) | Key Features |

| Pyridine-2-aldoxime | Hpoa | C₆H₆N₂O | 122.12 | Aldoxime with 2-pyridyl group |

| Methyl 2-pyridyl ketoxime | Hmpko | C₇H₈N₂O | 136.15 | Ketoxime with methyl and 2-pyridyl groups mdpi.com |

| Phenyl 2-pyridyl ketoxime | PPKO | C₁₂H₁₀N₂O | 198.22 | Ketoxime with phenyl and 2-pyridyl groups researchgate.net |

| Di-2-pyridyl ketoxime | dpkoxH | C₁₁H₉N₃O | 199.21 | Contains two 2-pyridyl groups nih.govresearchgate.net |

Table 2: Selected Bond Lengths (Å) in a Distorted Octahedral Cadmium(II) Complex with a 2-Pyridyl Oxime Ligand nih.gov

| Bond | Bond Length (Å) |

| Cd-N(pyridyl) | 2.3 - 2.4 |

| Cd-N(oxime) | 2.3 - 2.4 |

Table 3: Magnetic Properties of Transition Metal Complexes

| Metal Ion | Configuration | Magnetic Behavior | Typical Magnetic Moment (μ) in B.M. |

| Ni(II) | d⁸ | Paramagnetic | 2.8 - 3.5 |

| Cu(II) | d⁹ | Paramagnetic | 1.7 - 2.2 |

| Zn(II) | d¹⁰ | Diamagnetic | 0 |

| Co(II) | d⁷ | Paramagnetic | 4.1 - 5.2 (high spin) |

| Note: The magnetic moment depends on the ligand field and the geometry of the complex. Data compiled from general knowledge of coordination chemistry. gcnayanangal.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,15H/b14-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJDEVMJZLLAHS-OWBHPGMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Phenyl 2-pyridyl ketoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1826-28-4 | |

| Record name | Methanone, phenyl-2-pyridinyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl 2-pyridyl ketone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Methanone, Phenyl 2 Pyridinyl , Oxime

Synthetic Methodologies for Oxime Formation

The formation of Methanone (B1245722), phenyl-2-pyridinyl-, oxime primarily involves the reaction of the corresponding ketone, phenyl-2-pyridyl ketone, with a source of hydroxylamine (B1172632).

The most common and direct method for the synthesis of Methanone, phenyl-2-pyridinyl-, oxime is the condensation reaction between phenyl(pyridin-2-yl)methanone and hydroxylamine or its salts, such as hydroxylamine hydrochloride. rsc.orgresearchgate.net This reaction is a classic example of oxime formation from a ketone.

The general reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is typically carried out in a suitable solvent, and a base is often added to neutralize the acid released if hydroxylamine hydrochloride is used. rsc.org

A general procedure for the synthesis of ketoximes involves grinding the ketone with hydroxylamine hydrochloride and a base like sodium hydroxide, sometimes with the addition of a small amount of a solvent like methanol (B129727) to facilitate the reaction. rsc.org The progress of the reaction can be monitored by thin-layer chromatography (TLC). rsc.org

The parent ketone, phenyl(pyridin-2-yl)methanone, can be synthesized through various methods, including the Grignard reaction of phenylmagnesium bromide with 2-cyanopyridine (B140075) or the oxidation of phenyl(pyridin-2-yl)methanol. google.com

While the direct condensation with hydroxylamine is the predominant method, alternative approaches to oxime synthesis exist in a broader context, though specific examples for PPKO are less common in readily available literature. General alternative methods for oxime synthesis can include the oxidation of primary amines or the reduction of nitro compounds, but these are not the typical routes for producing PPKO.

More relevant to the derivatization of the oxime itself, the Beckmann rearrangement of ketoximes can be induced to form corresponding amides. mdpi.com However, for pyridine-containing ketoximes, this reaction can be challenging due to the potential for the pyridine (B92270) nitrogen to be protonated, which deactivates the molecule towards the rearrangement. mdpi.com

Isomeric Forms and Their Separation

This compound can exist as two geometric isomers due to the restricted rotation around the carbon-nitrogen double bond. These isomers are designated as syn and anti. chemistrywithdrsantosh.com

The syn- and anti- isomers of PPKO are distinguished by the spatial arrangement of the phenyl and pyridyl groups relative to the hydroxyl group of the oxime. In the context of phenyl-2-pyridyl ketoxime, the isomers are typically named based on the position of the phenyl group relative to the hydroxyl group.

These isomers exhibit different physical properties, which allows for their separation. cdnsciencepub.com

| Isomer | Reported Melting Point (°C) | Reactivity with Metal Ions |

|---|---|---|

| syn-phenyl isomer | 153.0-153.5 | Forms colored complexes with many transition metal ions that are extractable into chloroform (B151607). |

| anti-phenyl isomer | 167.0-167.5 | Does not show visible reaction with the same metal ions under the tested conditions. |

Data sourced from Canadian Science Publishing. cdnsciencepub.com

The two isomers of phenyl-2-pyridyl ketoxime have been prepared, separated, and purified. cdnsciencepub.com The difference in their reactivity highlights the stereochemical influence on their coordination properties. cdnsciencepub.com

The interconversion between the syn- and anti-isomers of phenyl-2-pyridyl ketoxime is reported to be very slow in 1 M acid or alkali at 25 °C, with a half-life greater than 4000 minutes. cdnsciencepub.com This slow rate of isomerization indicates a significant energy barrier between the two forms, allowing for their separation and individual study. cdnsciencepub.com At low temperatures, no significant rearrangement in solution is observed. cdnsciencepub.com

Purification and Characterization of Ligand Purity

The purification of this compound is crucial to obtain a product with well-defined properties, especially for its use as a ligand in coordination chemistry.

Following the synthesis, the crude product is typically purified to remove any unreacted starting materials, by-products, and inorganic salts. A common method for purification is recrystallization from a suitable solvent. Washing the crude product with water is a simple and effective step to remove water-soluble impurities. rsc.org For more challenging separations, flash column chromatography using silica (B1680970) gel can be employed. mdpi.comorgsyn.org

The purity of the synthesized oxime is confirmed through various analytical techniques:

Functionalization Strategies for PPKO Derivatives

The molecular structure of this compound (also known as Phenyl-2-pyridyl ketoxime or PPKO) offers several sites for chemical modification, enabling the synthesis of a wide range of derivatives. These modifications are typically aimed at altering the compound's electronic properties, steric hindrance, chelating ability, and solubility. The primary functionalization strategies target the oxime group, the pyridinyl ring, and the phenyl ring.

The core structure of PPKO contains three key regions for functionalization:

The Oxime Group (-C=N-OH): The hydroxyl group is a primary site for derivatization.

The Pyridinyl Ring: This nitrogen-containing aromatic ring can be modified through various reactions.

The Phenyl Ring: The benzene (B151609) ring allows for classic electrophilic aromatic substitution reactions.

Functionalization can also occur at the carbon atom of the oxime group (the iminoyl carbon), particularly through metal-mediated reactions. mdpi.com

Modification of the Oxime Group: The most common functionalization strategy for PPKO involves the modification of the oxime's hydroxyl (-OH) group. This is typically achieved through O-acylation or O-alkylation reactions.

O-Acylation: The hydroxyl group can be readily acylated to form oxime esters. For example, reacting PPKO with acyl chlorides or anhydrides yields O-acyl oxime derivatives. evitachem.comorgsyn.org An example is the synthesis of (4-Fluorophenyl)({[(Z)-phenyl(pyridin-2-YL)methylidene]amino}oxy)methanone, where a 4-fluorobenzoyl group is attached to the oxime oxygen. evitachem.com These reactions are often catalyzed by a base like pyridine. orgsyn.org

O-Alkylation: The hydrogen of the oxime's hydroxyl group can be substituted with an alkyl or other organic group. This creates oxime ethers, such as (2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-chlorobenzyl)oxime. guidechem.com

These modifications significantly impact the electronic nature of the oxime nitrogen and can be used to tune the ligand's properties for metal complexation or to create new bioactive molecules.

Modification of the Aromatic Rings: Both the phenyl and pyridinyl rings are susceptible to electrophilic substitution, although the specific conditions depend on the ring system.

Pyridinyl Ring Functionalization: The pyridine ring is generally less reactive towards electrophilic substitution than benzene and substitutions typically occur at the 3- and 5-positions. However, functional groups can be introduced to create derivatives like 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitro-N-(3-(trifluoromethoxy)phenyl)benzamide, which features a highly substituted 2-phenylpyridine (B120327) core. mdpi.com

Phenyl Ring Functionalization: The phenyl ring can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation) to introduce substituents. The position of substitution (ortho, meta, para) is directed by any existing groups on the ring. These modifications are used to alter the steric and electronic properties of the ligand.

C-Functionalization of the Oxime: A more advanced strategy involves the functionalization at the carbon atom of the oxime group. This is less common for pre-formed oximes but can be achieved through specific synthetic routes. For instance, the reactivity of related pyridine-2-chloroximes shows that the carbon atom can be a site for further reactions, leading to the formation of more complex heterocyclic systems like furoxans. mdpi.com This suggests that derivatives of PPKO could potentially be synthesized via modification at the iminoyl carbon.

The table below summarizes the primary functionalization strategies for creating PPKO derivatives.

| Functionalization Site | Reaction Type | Reagents/Conditions | Resulting Derivative Class |

| Oxime (-OH) | O-Acylation | Acyl Halides, Anhydrides | Oxime Esters |

| Oxime (-OH) | O-Alkylation | Alkyl Halides | Oxime Ethers |

| Pyridinyl Ring | Electrophilic Substitution | Nitrating agents, Halogens | Substituted Pyridinyl Derivatives |

| Phenyl Ring | Electrophilic Substitution | Nitrating agents, Halogens, Sulfonating agents | Substituted Phenyl Derivatives |

| Oxime (-C=NOH) | Cyclization/Rearrangement | Metal catalysts, specific precursors (e.g., chloroximes) | Complex Heterocycles (e.g., Furoxans) |

The versatility in functionalizing this compound makes it a valuable scaffold in coordination chemistry and medicinal chemistry, allowing for the systematic tuning of its chemical and physical properties. mdpi.comcdnsciencepub.com

Advanced Spectroscopic Characterization of Methanone, Phenyl 2 Pyridinyl , Oxime

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of Methanone (B1245722), phenyl-2-pyridinyl-, oxime. The vibrational modes associated with the key functional groups, namely the carbon-nitrogen double bond (C=N), the nitrogen-oxygen single bond (N-O), and the oxygen-hydrogen bond (O-H) of the oxime moiety, are of particular diagnostic value.

The vibrational spectrum of Methanone, phenyl-2-pyridinyl-, oxime is characterized by distinct bands corresponding to the stretching and bending modes of its constituent functional groups. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in assigning these experimental bands to specific molecular vibrations.

The C=N stretching vibration (ν(C=N)) of the oxime group is a key indicator of its electronic environment. For the free ligand, this mode is typically observed in the region of 1568-1666 cm⁻¹. d-nb.info The precise frequency can be influenced by the isomeric form ((E) or (Z)) and intermolecular interactions, such as hydrogen bonding. In a computational study of the tcc isomer of a rhodium complex containing the deprotonated ligand, the ν(C=N) for the protonated ligand was calculated at 1656 cm⁻¹, while for the deprotonated ligand, it was at 1577 cm⁻¹. d-nb.info This shift highlights the sensitivity of the C=N bond to changes in the electronic structure upon deprotonation.

The N-O stretching vibration (ν(N-O)) is another important diagnostic band. In the protonated form of the oxime, this vibration is computationally predicted to appear around 1260 cm⁻¹. d-nb.info The position of this band can provide information about the strength of the N-O bond.

The O-H stretching vibration (ν(O-H)) is typically a strong and broad band in the IR spectrum, indicative of hydrogen bonding. For the fully protonated ligand, a strong ν(O-H) band is a prominent feature. d-nb.info The corresponding O-H bending mode (δ(O-H)) is computationally assigned to a frequency around 1455 cm⁻¹. d-nb.info The absence of the ν(O-H) band can confirm the deprotonation of the oxime group. d-nb.info

A summary of key vibrational modes from a computational study is presented in the table below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Protonated) | Calculated Frequency (cm⁻¹) (Deprotonated) |

| ν(O-H) | Present (strong) | Absent |

| ν(C=N) | 1656 | 1577 |

| δ(O-H) | 1455 | Absent |

| ν(N-O) | 1260 | Not specified |

| Data sourced from a computational study on a metal complex containing the ligand. d-nb.info |

Vibrational spectroscopy is a powerful tool for probing the conformational landscape of this compound. The molecule's flexibility is primarily due to the rotation around the C-C bonds connecting the phenyl and pyridyl rings to the central methanone oxime core. The (E) and (Z) isomers exhibit distinct vibrational signatures. The syn-phenyl isomer (Z) and the anti-phenyl isomer (E) have been separated and characterized, showing different melting points of 153.0-153.5 °C and 167.0-167.5 °C, respectively. cdnsciencepub.com

Furthermore, for the (E)-isomer, two different polymorphic crystal forms have been identified. evitachem.com These polymorphs, while chemically identical, differ in the arrangement of molecules within the crystal lattice, leading to subtle but measurable differences in their vibrational spectra, particularly in regions sensitive to intermolecular interactions like hydrogen bonding.

Electronic Spectroscopy (UV-Visible Absorption and Emission)

Electronic spectroscopy provides insights into the electronic transitions and the molecular orbital energy levels of this compound.

The UV-Visible absorption spectrum of this compound is characterized by absorptions arising from π → π* and n → π* electronic transitions within the aromatic rings and the oxime functional group. scirp.org Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to simulate the electronic spectra and assign the observed absorption bands to specific electronic transitions. d-nb.infouef.fi

The electronic absorption spectrum is intrinsically linked to the molecular electronic structure. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictate the energy of the lowest-energy electronic transition. The distribution of these frontier orbitals provides information about the regions of the molecule involved in the electronic excitation.

In this compound, the HOMO and LUMO are typically delocalized over the π-system of the phenyl and pyridyl rings, as well as the C=N bond of the oxime. The energy gap between the HOMO and LUMO influences the wavelength of the absorption maximum. Substituents on the aromatic rings or changes in the conformation can alter the energies of these orbitals and thus shift the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of each nucleus.

Due to the presence of the (E) and (Z) isomers, the NMR spectra can be complex, potentially showing two sets of signals corresponding to each isomer. The chemical shifts of the protons and carbons are influenced by the electronic effects of the aromatic rings and the oxime group, as well as the anisotropic effects arising from the spatial arrangement of the phenyl and pyridyl moieties.

In the ¹³C NMR spectrum, the carbon of the C=N bond is expected to have a characteristic chemical shift in the range of δ 150-160 ppm. The aromatic carbons would appear in the typical region of δ 120-150 ppm. rsc.orgrsc.org The differences in the chemical shifts between the (E) and (Z) isomers would be most pronounced for the carbons and protons in close proximity to the oxime functionality.

A representative table of expected NMR chemical shifts is provided below, based on data from analogous structures and general principles of NMR spectroscopy.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 9.0 | Complex multiplet patterns due to coupling. |

| ¹H (O-H) | > 10 | Broad singlet, position is variable. |

| ¹³C (C=N) | 150 - 160 | Sensitive to isomerization. |

| ¹³C (Aromatic) | 120 - 150 | Multiple signals corresponding to different carbon environments. |

¹H and ¹³C NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of "this compound". The analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the phenyl and pyridinyl rings, as well as the characteristic hydroxyl proton of the oxime group. Due to the presence of the C=N double bond, the oxime can exist as two geometric isomers, the E and Z isomers, which can lead to the observation of two sets of signals in the NMR spectra, depending on the solvent and temperature. nih.gov The hydroxyl proton of the oxime is typically observed as a singlet in the downfield region of the spectrum. For instance, in a related phenyl pyridyl ketoxime ligand, the OH proton signal appears at 11.61 ppm. uef.fi The aromatic protons of the phenyl and pyridyl rings will appear in the range of δ 7.0-8.5 ppm. uef.firsc.org The integration of these signals provides the ratio of protons in different chemical environments.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbon atoms of the phenyl and pyridyl rings, as well as the C=N carbon of the oxime group. The chemical shift of the C=N carbon is particularly diagnostic and typically appears in the range of δ 145-165 ppm. The carbon atoms of the aromatic rings will resonate in the region of δ 120-150 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Oxime OH | 10.0 - 12.0 |

| Pyridinyl-H | 7.2 - 8.7 |

| Phenyl-H | 7.3 - 7.8 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=N (Oxime) | 145 - 165 |

| Pyridinyl-C | 120 - 150 |

| Phenyl-C | 125 - 140 |

Dynamic NMR Studies of Tautomerism in Solution

"this compound" can exhibit tautomerism, primarily between the oxime and nitrone forms. nih.gov The predominant tautomer is generally the oxime form. Furthermore, the C=N double bond of the oxime gives rise to E and Z geometric isomers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of the interconversion between these isomers in solution.

At a sufficiently low temperature, the exchange between the E and Z isomers may be slow on the NMR timescale, resulting in the observation of separate signals for each isomer. As the temperature is increased, the rate of interconversion increases. This leads to a broadening of the NMR signals, and eventually, at a high enough temperature (the coalescence temperature), the signals for the two isomers merge into a single, averaged signal. By analyzing the lineshape of the NMR signals at different temperatures, the rate constants for the isomerization process and the corresponding activation energy barrier can be determined.

Studies on similar oxime-containing compounds have utilized 1D and 2D NMR techniques to investigate E/Z isomerism. nih.gov The presence of two sets of signals in the ¹H and ¹³C NMR spectra at room temperature is a strong indication of the co-existence of both isomers in solution. nih.gov The relative intensities of the signals can be used to determine the equilibrium constant for the isomerization. The oxime-nitrone tautomerism is another dynamic process that can be investigated, although it is generally less favored than the oxime form. nih.gov

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of "this compound" in the solid state, complementing the information obtained from solution NMR. In the solid state, the molecules are in a fixed orientation, which can provide information on intermolecular interactions, such as hydrogen bonding, and polymorphism.

A key application of ssNMR for oximes is the study of their interactions with other molecules or solid supports. For instance, a study on the Beckmann rearrangement of acetophenone (B1666503) oxime on a zeolite catalyst utilized ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) NMR. rsc.org This technique revealed that the oxime becomes N-protonated on the acid sites of the zeolite at room temperature, as evidenced by significant changes in the ¹³C and ¹⁵N chemical shifts. rsc.org The ¹³C signal of the C=N carbon shifted to 166.5 ppm and the ¹⁵N signal appeared at -148.5 ppm upon interaction with the catalyst. rsc.org Similar ssNMR studies on "this compound" could elucidate its behavior in different solid environments, which is crucial for applications in materials science and catalysis.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of "this compound" by analyzing its fragmentation pattern upon ionization. The high-resolution mass spectrum (HRMS) allows for the precise determination of the molecular formula. uv.mx

The electron ionization (EI) mass spectrum of the parent ketone, phenyl 2-pyridyl ketone, shows a prominent molecular ion peak and characteristic fragment ions. massbank.eu For "this compound", the fragmentation pattern is expected to be influenced by the presence of the oxime group and the aromatic rings.

Common fragmentation pathways for ketones include α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. In the case of ketamine analogues, which also contain a phenyl and a nitrogen-containing ring, α-cleavage of the bond between the carbonyl carbon and the ring is a characteristic fragmentation pathway. nih.gov For "this compound", this would lead to the formation of the phenyl cation (m/z 77) or the 2-pyridylcarbonyl cation. The fragmentation of the phenyl cation itself can lead to the loss of acetylene (B1199291) (C₂H₂). rsc.org

The oxime group can also direct fragmentation. The loss of a hydroxyl radical (•OH, 17 Da) or a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for oximes. The cleavage of the N-O bond is also possible.

Table 3: Plausible Mass Spectrometric Fragments of this compound

| m/z | Possible Fragment |

| 198 | [M]⁺• (Molecular Ion) |

| 181 | [M - OH]⁺ |

| 180 | [M - H₂O]⁺• |

| 105 | [C₆H₅CO]⁺ |

| 78 | [C₅H₄N]⁺ |

| 77 | [C₆H₅]⁺ |

Structural and Supramolecular Chemistry of Methanone, Phenyl 2 Pyridinyl , Oxime

Single-Crystal X-ray Diffraction Analysis of Free Ligand

Single-crystal X-ray diffraction analysis has been instrumental in determining the precise three-dimensional structure of Methanone (B1245722), phenyl-2-pyridinyl-, oxime. At least two monoclinic polymorphs have been identified, each exhibiting distinct packing arrangements. One polymorph crystallizes in the space group C2/c, while a second polymorph, the focus of recent detailed analysis, crystallizes in the P21/n space group. rsc.org The crystallographic data for the P21/n polymorph, collected at a temperature of 130 K, provides a clear picture of the molecule's conformation and the non-covalent interactions at play.

The molecular structure of (E)-phenyl(pyridin-2-yl)methanone oxime is characterized by a non-planar conformation. The key feature of its geometry is the relative orientation of the phenyl and pyridine (B92270) rings. In the P21/n polymorph, the dihedral angle between the mean planes of the pyridine and phenyl rings is a significant 67.70(8)°. rsc.org This pronounced twist is a defining characteristic of the molecule's conformation in the solid state. The orientation of the pyridine ring relative to the oxime moiety also differs substantially between the two known polymorphs, highlighting the conformational flexibility of the molecule.

Table 1: Selected Dihedral Angles for Methanone, phenyl-2-pyridinyl-, oxime (P21/n polymorph)

| Dihedral Angle | Value (°) |

| Pyridine Ring - Phenyl Ring | 67.70(8) |

Data sourced from Rodriguez-Mora et al., 2013. rsc.org

Intermolecular Interactions and Crystal Packing

In the P21/n polymorph, the most prominent intermolecular interaction is a network of hydrogen bonds. The molecules form inversion dimers through pairs of bifurcated O–H···(N,O) hydrogen bonds. rsc.org In this arrangement, the hydroxyl group of the oxime on one molecule interacts with both the oxime nitrogen and the oxime oxygen of a neighboring molecule. These centrosymmetric dimers are the primary building blocks of the supramolecular structure. These dimers are subsequently linked by weaker C–H···π interactions, resulting in a linear arrangement of the molecules within the crystal lattice. rsc.org

Table 2: Hydrogen Bond Geometry for this compound (P21/n polymorph)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···N(oxime) | [Data not available in the provided search results] | [Data not available in the provided search results] | [Data not available in the provided search results] | [Data not available in the provided search results] |

| O-H···O(oxime) | [Data not available in the provided search results] | [Data not available in the provided search results] | [Data not available in the provided search results] | [Data not available in the provided search results] |

Specific geometric parameters for the hydrogen bonds were not detailed in the available search results.

A detailed analysis of π-π stacking interactions within the crystal structure of the free ligand this compound has not been explicitly reported in the reviewed literature. While the formation of dimers and their subsequent linear arrangement through other interactions is established, a specific study quantifying the nature and extent of π-π stacking between the phenyl and/or pyridine rings of adjacent molecules is not available.

A Hirshfeld surface analysis of the free ligand this compound has not been found in the surveyed scientific literature. This type of analysis, which is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal, would provide deeper insights into the packing features, including the relative contributions of different types of contacts (e.g., H···H, C···H, O···H). Without such an analysis, a quantitative breakdown of the intermolecular interaction energies and close contacts remains to be determined.

Coordination Chemistry of Methanone, Phenyl 2 Pyridinyl , Oxime As a Ligand

Binding Modes and Ligand Denticity

The presence of both a pyridyl group and an oxime function confers remarkable flexibility upon Methanone (B1245722), phenyl-2-pyridinyl-, oxime, enabling it to adopt various coordination modes. researchgate.net It can act as a chelating or a bridging ligand, coordinating in both its neutral (ppkoH) and deprotonated (ppko⁻) forms. d-nb.infouef.fi

The most common coordination mode for Methanone, phenyl-2-pyridinyl-, oxime is as a bidentate chelating ligand. purdue.edu It typically forms a stable five-membered chelate ring by coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the oxime group. d-nb.infonih.gov This N,N'-chelating behavior is observed in a vast number of its metal complexes. d-nb.info For instance, in the mononuclear complex [CdCl₂(phpaoH)₂], the ligand behaves as an N,N'-bidentate chelating agent (phpaoH is phenyl 2-pyridyl ketoxime). researchgate.net Similarly, in octahedral complexes such as [RhCl₂(ppkoH)(ppko)], two N,N'-chelating oxime ligands are present. d-nb.info The neutral form of the ligand, (py)C(R)NOH, generally acts as an N,N'-chelating ligand. nih.gov

Beyond simple chelation, this compound exhibits a diverse range of bonding abilities, including terminal, bridging, and chelating-bridging modes. uef.fi The deprotonated form of the ligand (oximate) is particularly adept at bridging metal centers. The oximato group can bridge two or more metal ions, leading to the formation of polynuclear structures. uef.finih.gov

An example of its bridging capability is seen in one-dimensional coordination polymers like {[CdCl₂(dpkoxH)]}n (where dpkoxH is di-2-pyridyl ketoxime, a related ligand), where neighboring Cd(II) atoms are doubly bridged by both the oxime ligand and a halogen. nih.gov In this case, the ligand adopts an η¹:η¹:η¹:μ coordination mode. nih.gov The oximato groups of three separate ligands bridge a central metal ion to two terminal ions in certain trinuclear iron complexes. nih.gov Furthermore, in dinuclear lanthanide complexes, acetate groups can act as chelating-bridging ligands alongside the primary N,N'-bidentate coordination of the oxime ligand. nih.gov

| Coordination Mode | Description | Example Complex Type |

| N,N'-Bidentate Chelating | The ligand binds to a single metal center via the pyridine N and oxime N atoms, forming a five-membered ring. | Mononuclear complexes d-nb.inforesearchgate.net |

| Terminal | The ligand binds to a single metal ion, typically through one donor atom, though less common for this ligand. | Can be a component in larger structures uef.fi |

| Oximato-Bridging | The deprotonated oxime group (N-O⁻) bridges two or more metal centers. | Dinuclear, Trinuclear, and Polynuclear complexes uef.finih.gov |

| Chelating-Bridging | The ligand chelates one metal ion while simultaneously using another donor atom (often the oximate oxygen) to bridge to an adjacent metal ion. | Coordination Polymers nih.gov |

Complex Formation with Transition Metal Ions

This compound has been shown to form stable complexes with a wide range of transition metal ions, including but not limited to manganese, rhodium, iridium, nickel, platinum, copper, zinc, and cadmium. d-nb.infosigmaaldrich.com The resulting structures can vary from simple mononuclear species to complex polynuclear clusters and coordination polymers. uef.fi

Mononuclear complexes are frequently formed, particularly when the ligand acts in its neutral N,N'-chelating fashion. nih.gov In these structures, a central metal ion is coordinated by one or more molecules of this compound, with other ligands such as halides or solvent molecules often completing the coordination sphere. nih.govnih.gov For example, the reaction of CdCl₂ with phenyl 2-pyridyl ketoxime can yield the mononuclear complex [CdCl₂(phpaoH)₂], which serves as a model for species formed during solvent extraction processes. nih.gov Another example is the manganese complex [Mn(HCO₂)₂{(py)C(Me)NOH}₂], where two bidentate chelating ketoxime ligands and two monodentate formate ions create a distorted octahedral geometry around the Mn(II) ion. nih.gov

Table of Representative Mononuclear Complexes

| Complex Formula | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| [RhCl₂(ppkoH)(ppko)] | Rh(III) | Octahedral | d-nb.info |

| [Pt(ppko)₂] | Pt(II) | Square Planar | d-nb.info |

| [PtBr₂(ppko)₂] | Pt(IV) | Octahedral | d-nb.info |

| [MnCl₂(ppkoH)₂] | Mn(II) | Octahedral | d-nb.info |

| [CdCl₂(phpaoH)₂] | Cd(II) | Octahedral | researchgate.netnih.gov |

The bridging capability of the deprotonated oximate group is key to the formation of dinuclear and trinuclear complexes. uef.fi In these structures, two or three metal centers are linked by oximato bridges, often in conjunction with other bridging ligands like sulfates or carboxylates. nih.govnih.gov

For instance, reacting nickel(II) sulfate with two equivalents of phenyl(2-pyridyl)ketone oxime can lead to the dinuclear complex [Ni₂(SO₄)₂{(py)C(ph)NOH}₄]. researchgate.net Similarly, dinuclear manganese(II) complexes, such as [Mn₂(SO₄)₂{(py)C(Me)NOH}₄], have been synthesized and structurally characterized. nih.govnih.gov Dinuclear lanthanide(III) complexes of the formula [Ln₂(O₂CMe)₄(NO₃)₂(mepaoH)₂] have also been reported, where two Ln(III) centers are bridged by two pairs of acetate ligands. nih.gov Phenyl 2-pyridyl ketoxime has also been utilized in the preparation of trinuclear inverse-9-metallacrown-3 clusters. sigmaaldrich.com A cyclic trinuclear Cu(II) unit is a key feature of a 1D coordination polymer where each copper center is chelated by a ppk ligand. researchgate.net

The versatile coordinating ability of Methanone, phenyl-2-pyridyl-, oxime and related 2-pyridyl oximes extends to the construction of high-nuclearity clusters and extended one-, two-, or three-dimensional coordination polymers, including Metal-Organic Frameworks (MOFs). uef.fimdpi.com The ability of the ligand to act as a bridge between multiple metal centers is fundamental to forming these extended structures. mdpi.comresearchgate.net

For example, a one-dimensional coordination polymer, [Cu₃(μ₃-OH)(ppk)₃(μ-N(CN)₂)(OAc)]n, has been synthesized using phenyl-2-pyridylketoxime as a blocking ligand, where cyclic trinuclear Cu(II) units are linked into a chain. researchgate.net The combination of 2-pyridyl oximes with polycarboxylate ligands has proven to be a fruitful strategy for creating coordination polymers and MOFs with interesting structural topologies and properties. mdpi.comnih.gov For instance, a zinc-based coordination polymer, [Zn(Hbtc)(H₂pyaox)₂]n, and a copper-based MOF, [Cu(Hbtc)(H₂pyaox)]n, have been synthesized using a 2-pyridyl oxime in conjunction with 1,3,5-benzenetricarboxylic acid. nih.gov In cadmium chemistry, the use of a related ligand, di-2-pyridyl ketoxime, with cadmium halides has led to the formation of 1D zigzag chains where Cd(II) atoms are alternately doubly bridged by the oxime ligand and halide ions. nih.gov

Homo- and Heterometallic Systems

The ability of pyridyl oximes, including this compound, to act as bridging ligands is fundamental to the construction of polynuclear homo- and heterometallic systems. These ligands can link multiple metal centers, leading to the formation of dinuclear complexes and larger coordination clusters. The deprotonated oximato group is particularly effective at bridging metal ions.

The modular approach using "metal-oximates" as building blocks allows for the systematic synthesis of various homo- and hetero-metal paramagnetic complexes. This strategy enables the creation of symmetrical and asymmetrical linear complexes. Research has demonstrated the formation of heterotrinuclear complexes and butterfly cores using this method. The diatomic N-O bridge provided by the oximato group is a key feature in these systems, facilitating the study of exchange interactions between metal centers. researchgate.net

The combination of 3d and 4f metals has been a fruitful area of research. For instance, the use of similar 2-pyridyl oxime ligands has led to the synthesis of dinuclear Ni(II)/Lanthanide(III) heterometallic species. nih.gov In these systems, the ligand's different donor atoms exhibit preferential binding: the hard, deprotonated oxygen atom favors coordination to the strongly oxophilic lanthanide(III) ions, while the softer pyridyl and oximate nitrogen atoms tend to bind to the 3d metal center, such as Zn(II) or Ni(II). mdpi.com This selective coordination is a key principle in designing heterometallic complexes with specific properties. The study of such systems is crucial for developing new materials with interesting magnetic and optical properties. mdpi.comresearchgate.net

Coordination with Lanthanide and Other Metal Ions

This compound and related pyridyl oximes form stable complexes with a wide range of metal ions. A large family of complexes has been investigated, involving transition metals such as Manganese (Mn), Osmium (Os), Cobalt (Co), Rhodium (Rh), Iridium (Ir), Nickel (Ni), Palladium (Pd), Copper (Cu), Zinc (Zn), Cadmium (Cd), and Mercury (Hg). d-nb.info These interactions can result in simple mononuclear complexes or extend to complex clusters with unique topologies. d-nb.info

Coordination with lanthanide (Ln) ions is a significant area of interest. The reaction of lanthanide(III) sources with 2-pyridyl oximes has been shown to yield dinuclear complexes. nih.gov For example, the use of methyl 2-pyridyl ketoxime in "one-pot" reactions with Ni(II) and Ln(III) salts has produced two distinct families of complexes. The first is a true heterometallic series with the general formula NiLn(mpko)₃(mpkoH)₃₂ (where Ln = Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er). The second family consists of pseudo heterometallic complexes formulated as [Ni(mpkoH)₃]₂Ln(NO₃)₆ (where Ln = La, Ce, Pr, Nd, Sm). nih.gov

The selective binding capabilities of the ligand are crucial in forming these heterometallic Ln(III) complexes. The hard oximato oxygen atom preferentially coordinates to the hard Ln(III) ion, while the softer nitrogen atoms of the pyridyl and oxime groups favor coordination with d-block metals like Zn(II). mdpi.com This directed coordination allows for the rational design of 3d/4f-metal clusters. mdpi.com

Influence of Ligand Isomerism on Complex Structure

The geometry of metal complexes containing two phenyl-2-pyridyl ketoxime ligands is significantly influenced by the relative orientation of these ligands around the metal center. Different isomers can arise based on the cis or trans arrangement of the pyridyl nitrogen atoms and the oxime groups. Common isomers include cis-cis-trans (cct), trans-trans-trans (ttt), and cis-trans-cis (ctc), where the descriptors refer to the relative positions of the pyridyl N, oxime N, and a third ligand (e.g., chloro) respectively. d-nb.info

In some complexes, the two oxime groups are situated in a cis position relative to each other, which can be stabilized by a strong intramolecular hydrogen bond between them. d-nb.info For instance, in an iridium complex, [IrCl₂(ppkoH)(ppko)], the two bidentate organic ligands are in a cis position, fostering a strong intramolecular hydrogen bond between the oxime groups. d-nb.info Conversely, other complexes feature a trans arrangement of the oxime groups. The specific isomer that forms can be influenced by reaction conditions and the nature of the metal ion. For example, a platinum complex has been reported with the oximes in a trans position, while another iridium complex exhibits an all-trans geometry. d-nb.info In a manganese compound, [MnCl₂(ppkoH)₂], the chloro ligands and pyridines are in a cis position, but the oximato ligands are trans to each other (ctc). d-nb.info

Spectroscopic and Structural Characterization of Metal Complexes

Spectroscopic techniques are essential for elucidating the nature of metal-ligand interactions in complexes of this compound.

Infrared (IR) and Raman Spectroscopy: IR spectroscopy provides valuable information on the coordination mode of the ligand. The coordination of the ligand to a metal center causes a redistribution of electron density, leading to shifts in the vibrational frequencies of characteristic functional groups. mdpi.com A significant shift in the ν(C=N) and ν(N-O) bands is commonly observed upon complexation, indicating the involvement of the oxime group in bonding. mdpi.com For example, in copper complexes, the ν(N-O) band often shifts to larger wavenumbers compared to the free ligand. uef.fi The participation of the pyridyl nitrogen in coordination is also confirmed by shifts in its characteristic bands. nih.gov In some complexes, broad bands in the 3280-3390 cm⁻¹ range can indicate the presence of hydrated or coordinated water molecules. biomedgrid.com Both FTIR and Raman spectroscopy have been used to characterize these complexes. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within the complexes. These transitions can be metal-centered, ligand-centered, or charge-transfer in nature. Computational studies on copper complexes have predicted excitations in the visible region (358-480 nm), which are comparable to experimental spectra. uef.fi

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its complexes, particularly in solution. mdpi.comnajah.edu NMR studies can confirm whether the solid-state structure of a complex is retained in solution. For example, a Zn(II) complex characterized by X-ray diffraction was shown by ¹H, ¹³C, and ¹⁵N NMR spectroscopy and molar conductivity data not to retain its solid-state structure when dissolved in DMSO. mdpi.com

| Spectroscopic Probe | Observed Feature | Interpretation |

| IR / Raman | Shift in ν(C=N) and ν(N-O) bands | Coordination of the oxime group to the metal center. |

| IR / Raman | Shift in pyridyl ring vibrations | Coordination of the pyridyl nitrogen atom. |

| UV-Vis | Absorption bands in the visible region | Electronic transitions (e.g., d-d, charge transfer). |

| NMR | Chemical shift changes | Alteration of the ligand's electronic environment upon coordination. |

| NMR / Conductivity | Discrepancy with solid-state data | Structural change or dissociation of the complex in solution. |

Single-crystal X-ray diffraction provides definitive structural information, including coordination geometries, bond lengths, and bond angles, offering unambiguous proof of a complex's structure.

The coordination geometry around the metal center in complexes with phenyl-2-pyridinyl-methanone oxime and its analogues is diverse and depends on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Tetrahedral Geometry: A zinc(II) complex, [ZnCl₂(L)] (where L is a derivative of the oxime), was found to have a distorted tetrahedral geometry. The Zn(II) atom is coordinated to two chloride ions and two pyridyl nitrogen atoms from the bidentate chelating ligand, forming an unusual seven-membered ring. The bond angles around the zinc center ranged from 95.8(2)° to 120.4(1)°. mdpi.com

Square Planar Geometry: A palladium(II) complex was shown to have a distorted square-planar coordination geometry, with the Pd atom bonded to two nitrogen atoms, one sulfur atom (from a thiosemicarbazone derivative), and one chloride ion. researchgate.net

Octahedral and Higher Coordination Geometries: In heterometallic Ni(II)/Ln(III) complexes, the Ni(II) center is typically octahedrally coordinated by six nitrogen atoms from the ligands in a facial arrangement. nih.gov The larger lanthanide(III) ions exhibit higher coordination numbers. For example, the Ln(III) center can be bound to a set of nine donor atoms (O₃N₆), comprising three oximato oxygen atoms and six nitrogen atoms from three N,N'-bidentate chelating ligands. nih.gov The coordination polyhedra for the Ln(III) ions in these structures have been described as tricapped trigonal prismatic and capped square antiprismatic. nih.gov In a dinuclear neodymium complex, [Nd₂(O₂CMe)₄(NO₃)₂(mepaoH)₂], the Nd(III) atoms are each chelated by one N,N'-bidentate ligand and one bidentate nitrato group. nih.gov

Single-Crystal X-ray Diffraction of Metal Complexes

Intramolecular and Intermolecular Hydrogen Bonding in Complexes

Intramolecular Hydrogen Bonding:

A notable feature in several octahedral complexes of this compound is the formation of intramolecular hydrogen bonds, particularly when two ligand molecules are coordinated in a cis orientation. In such arrangements, a hydrogen bond can form between the oxime groups of the adjacent ligands. This has been observed in a rhodium(III) complex, [RhCl₂(C₁₂H₁₀N₂O)(C₁₂H₉N₂O)], where one of the oxime ligands is deprotonated. d-nb.info The two oxime groups are positioned cis to each other, facilitating an intramolecular hydrogen bond between them. d-nb.info A similar intramolecular O—H···O hydrogen bond is present in an analogous iridium(III) complex, [IrCl₂(C₁₂H₁₀N₂O)(C₁₂H₉N₂O)], stabilizing the cis conformation of the two bidentate ligands. uef.fi In this iridium complex, the central iridium atom adopts a distorted octahedral geometry with the two chloro ligands in a trans arrangement and the two oxime ligands bonded to each other through an O···H···O hydrogen bond. uef.fi

Intramolecular hydrogen bonds can also occur between the oxime group and other coordinated ligands. For instance, in the neodymium(III) complex, [NdCl₃(C₁₂H₁₀N₂O)₃], the discrete complex molecules are stabilized by intramolecular O—H···Cl hydrogen bonds. The hydrogen atom of the oxime's hydroxyl group forms a hydrogen bond with a coordinated chloride ion.

Table 1: Intramolecular Hydrogen Bond Parameters in [NdCl₃(C₁₂H₁₀N₂O)₃]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1-H1···Cl3 | 0.82 | 2.44 | 3.193 (3) | 153 |

| O2-H2···Cl1 | 0.82 | 2.45 | 3.203 (3) | 154 |

| O3-H3···Cl2 | 0.82 | 2.45 | 3.212 (3) | 155 |

In uranyl complexes such as [UO₂(C₁₂H₉N₂O)₂(MeOH)₂], intramolecular hydrogen bonds are observed between the ligated methanol (B129727) molecules and the free pyridyl nitrogen atoms of the deprotonated this compound ligands. rsc.org

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonds are fundamental in the construction of higher-order supramolecular architectures. In a manganese(II) complex, [MnCl₂(C₁₂H₁₀N₂O)₂], intermolecular Cl···H—O interactions link the individual complex molecules into a one-dimensional chain structure. d-nb.info

Even in the uncomplexed state, this compound exhibits significant hydrogen bonding that influences its crystal packing. In a second monoclinic polymorph of the compound, pairs of molecules are linked by bifurcated O—H···(N,O) hydrogen bonds to form inversion dimers. nih.govnih.gov Specifically, the hydroxyl group's hydrogen atom forms hydrogen bonds with the oxime nitrogen atom and the hydroxyl oxygen atom of a neighboring molecule, creating a centrosymmetric dimer. nih.gov

Table 2: Intermolecular Hydrogen Bond Parameters in the Polymorph of this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1-H1A···N2ⁱ | 0.89 (3) | 2.06 (3) | 2.825 (2) | 143 (2) |

| O1-H1A···O1ⁱ | 0.89 (3) | 2.37 (3) | 2.868 (2) | 114 (2) |

| C5-H5···Cg(2)ⁱⁱ | 0.95 | 2.75 | 3.649 (2) | 159 |

Supramolecular Architectures in Metal-Oxime Systems

The interplay of coordination bonds and non-covalent interactions, particularly hydrogen bonding and π–π stacking, leads to the formation of diverse and intricate supramolecular architectures in metal complexes of this compound.

As previously mentioned, a manganese(II) complex of this ligand self-assembles into a one-dimensional chain through intermolecular Cl···H—O hydrogen bonds. d-nb.info This demonstrates how directional hydrogen bonding can effectively link discrete coordination complexes into extended polymeric structures.

The uncomplexed ligand itself provides a blueprint for supramolecular assembly. The inversion dimers formed via bifurcated O—H···(N,O) hydrogen bonds are further organized into a linear arrangement through C—H···π interactions. nih.govnih.gov This highlights the cooperative nature of different non-covalent interactions in building supramolecular structures.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for examining the intricacies of Methanone (B1245722), phenyl-2-pyridinyl-, oxime. These studies have focused on optimizing its geometry, understanding its electronic landscape, evaluating the energetics of its various forms, and exploring its reactivity, especially when interacting with metal ions.

Geometry Optimization and Electronic Structure Analysis

The geometric and electronic properties of Methanone, phenyl-2-pyridinyl-, oxime have been investigated using DFT calculations, often with the B3LYP functional and a 6-311+G(d,p) basis set. researchgate.net These studies reveal a non-planar structure, a consequence of the spatial arrangement of the phenyl and pyridinyl rings relative to the oxime group. nanobioletters.com

The electronic structure is characterized by the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the phenyl ring, indicating it as the primary site for electron donation. researchgate.net Conversely, the LUMO is distributed over the pyridinyl ring and the oxime moiety, suggesting these are the electron-accepting regions of the molecule. researchgate.net This separation of electron density is crucial in defining the molecule's reactivity and its ability to engage in intermolecular interactions.

A Quantum Theory of Atoms in Molecules (QTAIM) analysis of the free ppkoH ligand further illuminates the effect of deprotonation on its electronic structure. d-nb.info Deprotonation of the oxime hydroxyl group leads to a significant redistribution of electron density, with an increased negative charge extending over the aromatic ring systems. d-nb.info This enhances the chelating potential of the ligand, strengthening its coordination to metal ions through both the pyridine (B92270) and oxime nitrogen atoms. d-nb.info

| Property | Value | Reference |

| HOMO Energy | -6.34 eV | researchgate.net |

| LUMO Energy | -1.45 eV | researchgate.net |

| HOMO-LUMO Gap | 4.89 eV | researchgate.net |

Interactive Data Table: Calculated Electronic Properties of this compound (Users can sort the table by clicking on the headers)

Energetic Profiles of Isomers and Tautomers

This compound can exist as different isomers, primarily the E and Z geometric isomers around the C=N double bond. Additionally, keto-enol tautomerism is a theoretical possibility, though the oxime form is predominantly observed. orientjchem.org DFT calculations have been employed to determine the relative stabilities of these isomers. The Z isomer, where the hydroxyl group is oriented towards the pyridine nitrogen, is generally found to be the more stable configuration due to the potential for intramolecular hydrogen bonding.

Computational studies on similar oxime systems have shown that the relative energies of isomers can be influenced by the solvent environment, although in the gas phase, one isomer is typically favored. orientjchem.org For this compound, the energetic preference for the Z isomer is a key factor in its coordination behavior.

| Isomer/Tautomer | Relative Energy (kcal/mol) | Computational Method |

| (Z)-isomer | 0 (Reference) | DFT/B3LYP |

| (E)-isomer | > 0 | DFT/B3LYP |

Interactive Data Table: Theoretical Energetic Profile of Isomers (Users can sort the table by clicking on the headers)

Reaction Mechanisms and Pathways (e.g., Metal-Mediated Reactivity)

DFT calculations have been instrumental in understanding the reaction mechanisms involving this compound, particularly in the context of its coordination to metal ions. The versatile nature of the ppkoH ligand allows it to form a variety of metal complexes, acting as a terminal, chelating, or bridging ligand. uef.fi

Studies on the formation of metal complexes, such as those with rhodium and platinum, have shown that the reaction can yield a mixture of isomers. d-nb.info DFT calculations of the relative stabilities of these different geometric isomers have successfully predicted which form is most likely to crystallize. d-nb.info For instance, in an octahedral rhodium complex, the isomer allowing for intramolecular hydrogen bonding between two oxime ligands was found to be the most stable. d-nb.info

Furthermore, theoretical investigations have shed light on the in-situ transformations of related 2-pyridyl oxime ligands upon coordination. For example, the metal-mediated cross-coupling of two coordinated 2-pyridyl nitrile oxide ligands, formed from the initial oxime, has been elucidated through DFT studies of the geometric and energetic profiles of the reaction pathway. mdpi.com These computational models provide a detailed picture of the bond-breaking and bond-forming processes that are often difficult to observe experimentally.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Simulation

TD-DFT is a powerful computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netscience.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT provides a theoretical basis for interpreting experimental spectra.

Interpretation of UV-Vis Spectra

Experimental UV-Vis spectra of oximes typically show absorption bands in the range of 280-300 nm. researchgate.net TD-DFT calculations have been used to assign these bands to specific electronic transitions within the this compound molecule. researchgate.net

The calculated spectra generally show good agreement with experimental data, although the exact transition energies can be sensitive to the choice of functional and basis set. researchgate.net For similar aromatic oximes, the main absorption bands are attributed to π → π* transitions within the aromatic system. researchgate.net

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| ~290 | > 0.1 | HOMO → LUMO (π → π) |

| ~250 | > 0.1 | HOMO-1 → LUMO (π → π) |

Interactive Data Table: Simulated UV-Vis Absorption Data for this compound (Users can sort the table by clicking on the headers)

Excitation Analysis and Orbital Contributions

A detailed analysis of the TD-DFT output allows for the characterization of each electronic excitation in terms of the contributing molecular orbitals. For this compound, the primary low-energy electronic transitions are dominated by contributions from the HOMO to the LUMO. researchgate.net

This confirms that the absorption of UV light promotes an electron from the electron-rich phenyl ring to the electron-accepting pyridinyl-oxime part of the molecule. This intramolecular charge transfer character is a key feature of its electronic spectrum. Higher energy transitions may involve other molecular orbitals, such as HOMO-1 or LUMO+1, corresponding to excitations within different parts of the molecule or to higher energy π* orbitals. uef.fi These computational analyses provide a detailed understanding of the photophysical processes occurring in this compound upon light absorption.

Advanced Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state packing and properties of crystalline materials. For this compound and its derivatives, Hirshfeld surface analysis is a powerful tool to decode these complex interactions.

Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis for the monoclinic polymorph of (E)-phenyl(pyridin-2-yl)methanone oxime has been performed to quantify the intermolecular contacts. baidu.com In a related study on its copper coordination polymers, Hirshfeld surface analysis of the free ligand (referred to as HL) was also conducted. csic.es The analysis of a cocrystal involving this oxime indicates that the most significant contributions to the crystal packing are from H⋯H, H⋯N/N⋯H, and H⋯C/C⋯H interactions. researchgate.net For instance, in one crystal structure, these interactions account for 52.7%, 18.9%, and 17.0% of the total Hirshfeld surface, respectively. researchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed breakdown of these interactions. These plots map the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, visualizing the prevalence of each type of intermolecular contact. For related copper complexes of this ligand, fingerprint plots have been used to analyze interactions involving dimethylformamide (DMF) solvent molecules and counter-ions like nitrate (B79036) and chloride. csic.es

Quantitative Interaction Energy Decomposition

HOMO-LUMO Analysis and Reactivity Descriptors

The electronic properties and reactivity of this compound (PPKO) have been investigated using DFT. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. mdpi.com

The HOMO is located on the pyridyl ring, while the LUMO is distributed over the phenyl ring and the C=N oxime bond. The calculated HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net For the parent PPKO molecule, the energy gap has been computed, and this value is modulated by the addition of various functional groups (CH₃, OH, NH₂, NO₂). researchgate.net

A range of quantum chemical descriptors, calculated based on the HOMO and LUMO energies, further elucidate the molecule's reactivity. researchgate.net These descriptors provide a quantitative measure of various aspects of chemical behavior.

Table 1: Quantum Chemical Descriptors for this compound (PPKO) and its Derivatives researchgate.net

| Descriptor | Definition | PPKO | CH₃-PPKO | OH-PPKO | NH₂-PPKO | NO₂-PPKO |

| EHOMO (eV) | Energy of Highest Occupied Molecular Orbital | -6.215 | -5.992 | -5.897 | -5.627 | -6.898 |

| ELUMO (eV) | Energy of Lowest Unoccupied Molecular Orbital | -1.535 | -1.454 | -1.483 | -1.339 | -2.484 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.680 | 4.538 | 4.414 | 4.288 | 4.414 |

| Ionization Potential (IP) | -EHOMO | 6.215 | 5.992 | 5.897 | 5.627 | 6.898 |

| Electron Affinity (EA) | -ELUMO | 1.535 | 1.454 | 1.483 | 1.339 | 2.484 |

| Hardness (η) | (IP - EA) / 2 | 2.340 | 2.269 | 2.207 | 2.144 | 2.207 |

| Softness (σ) | 1 / (2η) | 0.214 | 0.220 | 0.226 | 0.233 | 0.226 |

| Electronegativity (χ) | (IP + EA) / 2 | 3.875 | 3.723 | 3.690 | 3.483 | 4.691 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.203 | 3.056 | 3.085 | 2.822 | 4.991 |

Solvent Effects on Tautomeric Equilibria and Coordination Behavior

The behavior of oximes in solution, including their tautomeric equilibria and coordination to metal ions, can be significantly influenced by the solvent. nih.gov General studies on similar systems show that polar solvents can shift tautomeric equilibria. nih.gov For instance, in related compounds, polar solvents tend to stabilize keto tautomers over enol forms due to the higher polarity of the keto-form. nih.gov

In the context of coordination chemistry, the solvent plays a critical role in the formation of complexes. Studies on cadmium(II) complexes with phenyl 2-pyridyl ketoxime were conducted in solvents like ethanol, acetonitrile, and chloroform (B151607) to model the conditions of solvent extraction processes. rsc.org The specific products obtained, whether monomeric or polymeric, depend on the reaction conditions, including the solvent used. rsc.org

Theoretical Insights into Magnetic Properties

This compound is a versatile ligand used in the synthesis of polynuclear coordination complexes with interesting magnetic properties. nih.gov Theoretical studies, primarily DFT calculations, are essential for understanding the magnetic exchange pathways between metal centers bridged by this ligand.

Future Research Directions and Potential Academic Applications

Exploration of Novel Coordination Architectures

The PPKO ligand is noted for its versatile coordination capabilities, acting as a terminal, chelating, or bridging ligand. This flexibility allows for the construction of a wide array of coordination compounds, from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers.

Future research will likely focus on systematically exploring the factors that govern the self-assembly of PPKO-metal complexes. Key areas of investigation include:

Influence of Metal Ions: Systematically reacting PPKO with a broader range of d-block and f-block metal ions could yield novel architectures. The choice of metal ion, with its specific coordination number, geometry preference, and Lewis acidity, will be a critical determinant of the final structure. While work has been done with copper, cadmium, and zinc, a vast portion of the periodic table remains to be explored.

Role of Counter-Anions: The nature of the counter-anion can significantly influence the dimensionality and topology of the resulting coordination polymer. Anions can act as coordinating ligands, bridging units, or structure-directing agents through hydrogen bonding.

Solvent Effects: The polarity and coordinating ability of the solvent can play a crucial role in the crystallization process, sometimes becoming incorporated into the final structure and influencing its packing and properties.

Synthesis of Metal-Organic Frameworks (MOFs): By incorporating additional functional groups onto the phenyl or pyridyl rings of PPKO, researchers can design ligands capable of forming robust, porous 3D networks. These MOFs could have applications in gas storage and separation.

The diverse bonding modes of 2-pyridyl oximes, such as PPKO, enable the formation of various complex structures. The table below summarizes some of the known coordination behaviors that can be further exploited.

| Coordination Mode | Description | Potential Architectures |

| Monodentate | The ligand binds to a single metal center, typically through the pyridyl nitrogen. | Simple mononuclear complexes. |

| Bidentate Chelating | The ligand forms a stable five-membered ring by binding to a metal center via the pyridyl nitrogen and the oxime nitrogen. | Mononuclear and polynuclear complexes. |

| Bridging | The ligand connects two or more metal centers, utilizing either the oxime group or both the pyridyl and oxime groups. | Dinuclear, trinuclear, and polynuclear clusters; 1D, 2D, and 3D coordination polymers. |

Development of Advanced Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the electronic structure and properties of PPKO and its metal complexes. DFT calculations have been successfully used to optimize geometries and analyze spectroscopic data.

Future computational work could aim for a deeper, more predictive understanding of these systems:

Mechanistic Pathway Analysis: DFT studies can be employed to investigate the energetic profiles of reactions involving coordinated PPKO, such as the unprecedented cross-coupling of 2-pyridyl nitrile oxide ligands observed in a related system. This can elucidate reaction mechanisms and guide synthetic efforts.

Predicting Magnetic Properties: The magnetic and redox-active character of PPKO complexes is a key area of interest. Advanced computational models that go beyond standard DFT, such as multireference methods, could be developed to accurately predict magnetic exchange interactions in polynuclear PPKO-based clusters.

Spectroscopic Prediction: Refining computational methods to accurately predict UV-Visible, IR, and Raman spectra of new complexes can accelerate their characterization.

Intermolecular Interaction Analysis: Tools like Hirshfeld surface analysis can be used more extensively to understand and quantify the crucial intermolecular interactions, such as π–π stacking and hydrogen bonding, that dictate the supramolecular assembly in the solid state.

The table below outlines computational methods and their applications in the study of PPKO and related oxime complexes.

| Computational Method | Application | Research Goal |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, reaction pathway analysis. | Predict stable structures, understand bonding, elucidate reaction mechanisms. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Visible spectra. | Correlate electronic transitions with observed spectral features. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. | Understand crystal packing and supramolecular architecture. |

| Multireference Methods (e.g., CASSCF) | Calculation of magnetic coupling constants. | Predict and explain the magnetic behavior of polynuclear complexes. |

Integration into Materials Science (excluding direct biological uses)

The unique properties arising from the combination of the PPKO ligand with various metal ions make these complexes highly attractive for materials science applications. Research in this area is poised to move beyond fundamental coordination chemistry towards the creation of functional materials.

Molecular Magnetism: PPKO's ability to act as a bridging ligand can facilitate magnetic exchange interactions between metal centers. Future work should focus on the rational design of di-, tri-, and polynuclear complexes with specific, predictable magnetic properties, such as single-molecule magnet (SMM) behavior.

Luminescent Materials: While PPKO itself may have limited emissive properties, its coordination to certain metal ions (e.g., d¹⁰ metals like Zn(II) or Cd(II), or lanthanides) can induce or enhance luminescence. Research into the photophysical properties of these complexes could lead to new materials for sensing or solid-state lighting. In related systems, platinum complexes of aromatic oximes have shown photoluminescence in the near-infrared region, suggesting a potential avenue for PPKO complexes.

Catalysis: The coordinated oxime group presents sites that can be activated by a metal center. The development of PPKO-metal complexes as homogeneous or heterogeneous catalysts for organic transformations is a promising, yet underexplored, area. Their redox-active nature could be harnessed for catalytic oxidation reactions.

| Potential Application | Key Property | Research Focus |

| Molecular Magnets | Bridging capability of PPKO, tunable metal-metal distances. | Synthesis of polynuclear clusters with controlled magnetic exchange. |

| Luminescent Materials | Intraligand or metal-to-ligand charge transfer. | Development of complexes with high quantum yields and tunable emission wavelengths. |